N-benzyl-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c28-20(13-18-11-6-10-17-9-4-5-12-19(17)18)25-22-26-27-23(31-22)30-15-21(29)24-14-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,24,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHFGMNQDGEQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 448.56 g/mol. Its structure includes a naphthalene moiety linked to a thiadiazole derivative through an acetamide group, which is crucial for its biological activity.
Research indicates that compounds derived from 1,3,4-thiadiazole structures often exhibit antitumor activity by interacting with specific cellular pathways. For instance, they may inhibit the epidermal growth factor receptor (EGFR), which is implicated in the proliferation of cancer cells. The inhibition of this pathway can lead to cell cycle arrest and apoptosis in tumor cells.
Anticancer Activity
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 (Breast cancer) | 0.28 | Cell cycle arrest at G2/M phase |
| HL-60 (Leukemia) | 9.6 | Down-regulation of MMP2 and VEGFA |
The compound exhibited potent growth inhibitory activity against breast cancer MCF-7 cells and acute promyelocytic leukemia HL-60 cells. The IC50 values indicate a strong cytotoxic effect, particularly noteworthy for the MCF-7 cell line where it effectively induces cell cycle arrest at the G2/M phase .
Comparative Studies
In comparative studies with other thiadiazole derivatives, N-benzyl compounds often show enhanced lipophilicity and improved cellular uptake, contributing to their increased biological activity. For example, modifications to the thiadiazole scaffold have been shown to enhance anticancer effects significantly .
Case Studies
A notable case study involved synthesizing a series of 1,3,4-thiadiazole derivatives that included N-benzyl substituents. These derivatives were tested for their cytotoxicity against multiple cancer cell lines:
Scientific Research Applications
Pharmacological Properties
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds similar to N-benzyl-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. For instance, derivatives of N-benzyl 2-acetamido compounds have shown promising results in animal seizure models, demonstrating efficacy comparable to established anticonvulsants like phenobarbital. The structure-activity relationship (SAR) studies indicate that specific substitutions at the 3-oxy site contribute to enhanced anticonvulsant activity .
Neuroprotective Effects
The compound's neuroprotective effects are also being investigated. Certain thiadiazole derivatives exhibit protective properties against neuronal damage in various models of neurodegenerative diseases. This suggests that this compound could be beneficial in developing treatments for conditions such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of thiadiazole derivatives. Research indicates that compounds containing the thiadiazole moiety can exhibit significant antibacterial and antifungal activities. This positions this compound as a candidate for further exploration in antimicrobial drug development .
Case Study 1: Anticonvulsant Efficacy
A study focusing on the SAR of N-benzyl derivatives demonstrated that specific substitutions at the 3-position significantly improved anticonvulsant efficacy in rodent models. Compounds with small non-polar substituents exhibited pronounced seizure protection compared to larger groups .
Case Study 2: Neuroprotective Potential
Research evaluating the neuroprotective effects of thiadiazole derivatives indicated that these compounds could mitigate oxidative stress-induced neuronal death in vitro. This suggests potential applications in neurodegenerative disease therapies .
Case Study 3: Antimicrobial Activity
A comparative analysis of various thiadiazole derivatives revealed that those similar to N-benzyl compounds exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria. These findings support further investigation into their use as novel antimicrobial agents .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide groups are susceptible to hydrolysis under acidic or basic conditions:
For example, hydrolysis of the naphthalenyl-acetamido group yields naphthalen-1-ylacetic acid .
Oxidation of Thioether
The thioether sulfur can oxidize to sulfoxide or sulfone derivatives using agents like HO or mCPBA:
This reactivity is critical in modulating biological activity, as seen in glutaminase inhibitors .
Nucleophilic Substitution
Electrophilic sites on the thiadiazole ring (e.g., positions 2 and 5) allow substitution reactions. For instance, halogenation or alkylation can occur at these positions .
Catalytic and Metal-Binding Reactions
The sulfur and nitrogen atoms in the thiadiazole and acetamide groups facilitate metal coordination. For example:
Such complexes have been explored for antimicrobial applications .
Comparative Reactivity Table
Mechanistic Insights
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Pharmacological Activity Trends
Anticancer and Antiproliferative Activity
- Benzothiazole-Ureido Derivatives (4g–4j) : These compounds exhibit antiproliferative activity against cancer cell lines, with molecular weights ~456–491 g/mol and melting points >260°C.
- Nitro- and Chlorophenyl Derivatives (Compounds 3 and 8) : These induce apoptosis via Akt inhibition (86–92% inhibition), attributed to π-π interactions and hydrogen bonding. The nitro group enhances electron-withdrawing effects, stabilizing ligand-receptor interactions.
- Target Compound : The naphthalene group may improve hydrophobic interactions with oncogenic targets, similar to benzothiazole derivatives , but requires empirical validation.
Antimicrobial Activity
- Phenoxy and Benzylthio Derivatives (5e, 5h) : Substitutions like 4-chlorobenzylthio (5e) and benzylthio (5h) yield moderate antimicrobial activity, with melting points 132–135°C. Chlorine atoms may enhance membrane disruption via electronegativity.
- Thiadiazinan-Thione Derivatives (5c, 5d) : These show antimicrobial efficacy (67–79% yield), with thione sulfur contributing to reactive oxygen species (ROS) generation.
Enzyme Inhibition
- Benzylamine-Sulfonamide Derivatives (4c) : Compound 4c (MW 418.10) inhibits carbonic anhydrase, with FTIR confirming C=O and N-H bonding critical for active-site interactions.
Key Research Findings and Implications
Substituent-Driven Bioactivity : Electron-withdrawing groups (e.g., nitro, chloro) enhance anticancer activity by stabilizing target interactions, while hydrophobic groups (e.g., naphthalene, benzyl) improve membrane penetration .
Thermal Stability : Higher melting points (>260°C) in ureido derivatives correlate with crystalline stability, advantageous for formulation.
Structural Flexibility : The 1,3,4-thiadiazole core tolerates diverse substituents, enabling tailored pharmacokinetic optimization .
Q & A
Q. Methodological Answer :
- Key Steps :
- Thiadiazole Core Formation : Use 2-amino-1,3,4-thiadiazole derivatives as starting materials. Alkylation with 2-bromo-1-(naphthalen-1-yl)ethanone can introduce the naphthylacetamido group via nucleophilic substitution (as in ) .
- Thioether Linkage : React the thiadiazole intermediate with 2-mercapto-N-benzylacetamide under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .
- Purification : Recrystallize using ethanol or ethyl acetate/hexane mixtures to isolate the pure product, monitored by TLC (hexane:ethyl acetate = 8:2) .
- Critical Parameters : Control reaction temperature (room temperature for cycloadditions, reflux for substitutions) and stoichiometry of alkylating agents to avoid byproducts.
Advanced: How can computational methods resolve contradictions in crystallographic data for this compound?
Q. Methodological Answer :
- Tools : Use SHELX software (specifically SHELXL) for refining crystal structures against high-resolution X-ray data. This program is robust for handling twinned crystals or weak diffraction patterns common in heterocyclic compounds .
- Validation : Cross-validate with spectroscopic data (e.g., -NMR chemical shifts for benzyl and naphthyl protons) to confirm molecular geometry .
- Case Study : If bond lengths deviate from expected values (e.g., C–S in thiadiazole), use density functional theory (DFT) calculations to assess electronic effects influencing crystallographic parameters .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Q. Methodological Answer :
- and -NMR : Identify benzyl protons (δ ~4.5–5.5 ppm for –CH₂–), naphthyl aromatic protons (δ ~7.2–8.4 ppm), and thiadiazole-linked acetamide carbonyls (δ ~165–170 ppm in ) .
- IR Spectroscopy : Confirm amide C=O stretches (~1670 cm⁻¹) and thioether C–S vibrations (~700 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Advanced: How to design structure-activity relationship (SAR) studies for antifungal derivatives of this compound?
Q. Methodological Answer :
- Modifications :
- Assays : Test against C. albicans and A. flavus using disc diffusion methods (as in ). Compare zones of inhibition with miconazole controls .
- Data Analysis : Use IC₅₀ values from microbroth dilution assays to quantify potency and correlate with logP (lipophilicity) .
Basic: What are common pitfalls in synthesizing the thiadiazole-thioether linkage?
Q. Methodological Answer :
- Byproduct Formation : Competing oxidation of thiols to disulfides can occur; use inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) .
- Low Yields : Optimize solvent polarity (e.g., DMF for SN2 reactions vs. THF for milder conditions) and catalyst loading (e.g., 10 mol% Cu(OAc)₂ for click chemistry) .
- Purification Challenges : Employ column chromatography (silica gel, ethyl acetate gradient) to separate regioisomers .
Advanced: How to address discrepancies in biological activity between synthetic batches?
Q. Methodological Answer :
- Purity Checks : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity. Impurities like unreacted azides or alkynes (from cycloadditions) may inhibit activity .
- Crystallography : Confirm batch-to-batch structural consistency via single-crystal X-ray diffraction, especially for stereochemical integrity .
- Bioassay Reproducibility : Standardize fungal inoculum density (e.g., 1×10⁶ CFU/mL) and incubation times (24–48 hrs) across experiments .
Basic: What solvents and conditions stabilize this compound during storage?
Q. Methodological Answer :
- Solubility Profile : The compound is soluble in DMSO, DMF, and dichloromethane but insoluble in water. Store in anhydrous DMSO at –20°C to prevent hydrolysis of the acetamide group .
- Degradation Pathways : Monitor for thioether oxidation (e.g., to sulfoxides) using TLC or LC-MS. Add antioxidants (e.g., BHT) to stock solutions .
Advanced: How to model the compound’s interaction with fungal cytochrome P450 enzymes?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses within the CYP51 active site. Focus on hydrogen bonds between the thiadiazole sulfur and heme iron .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the enzyme-inhibitor complex. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .
Basic: How to troubleshoot low yields in the final coupling step?
Q. Methodological Answer :
- Reagent Quality : Ensure fresh 2-mercaptoacetamide and anhydrous reaction conditions to avoid moisture-induced side reactions .
- Catalyst Screening : Test alternative catalysts (e.g., CuI instead of Cu(OAc)₂) or bases (e.g., Et₃N vs. DBU) to improve reaction efficiency .
Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
